3-Methyltridecane

Description

Classification and Structural Characteristics of 3-Methyltridecane

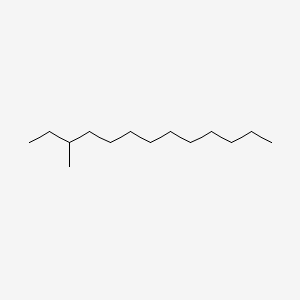

This compound is classified as a branched alkane, a hydrocarbon featuring a single carbon branch on a longer carbon chain. Its fundamental structure consists of a tridecane (B166401) (13-carbon) chain with a methyl group (CH₃) attached to the third carbon atom. This seemingly simple structure gives rise to specific physicochemical properties that are critical to its biological function.

The molecular formula of this compound is C₁₄H₃₀, and it has a molecular weight of approximately 198.39 g/mol . nih.govnist.gov As an alkane, it is a nonpolar molecule, resulting in low solubility in water. thegoodscentscompany.com The presence of the methyl branch slightly alters its physical properties compared to its linear isomer, n-tetradecane. For instance, branching generally lowers the melting point and boiling point relative to the straight-chain alkane of the same carbon number. researchgate.net

Below is a summary of its key identifiers and physicochemical properties.

Table 1: Chemical Identifiers and Physical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound nih.govnist.gov |

| Molecular Formula | C₁₄H₃₀ nih.govnist.gov |

| Molecular Weight | 198.39 g/mol nih.gov |

| CAS Number | 6418-41-3 nist.gov |

| Appearance | Colorless liquid wiley-vch.de |

| Boiling Point | 248.74 °C (estimated) thegoodscentscompany.com |

| Melting Point | -37.5 °C lookchem.com |

| Density | 0.763 g/cm³ lookchem.com |

| Flash Point | 81.3 °C (estimated) thegoodscentscompany.com |

| Vapor Pressure | 0.038 mmHg at 25 °C (estimated) thegoodscentscompany.com |

This table is interactive. Users can sort columns by clicking on the headers.

Overview of Existing Research on this compound and Related Branched Alkanes

Academic research on this compound is predominantly situated within the study of semiochemicals, which are chemicals used by organisms to convey information. researchgate.net Specifically, this compound is often identified as a component of cuticular hydrocarbons (CHCs) in insects. scinito.ainih.govannualreviews.org CHCs are a complex mixture of lipids, primarily n-alkanes, alkenes, and methyl-branched alkanes, secreted onto the outer surface of an insect's exoskeleton. nih.govannualreviews.org

The primary function of the CHC layer is to prevent desiccation by providing a waterproof barrier. researchgate.net However, these compounds have evolved secondary roles as crucial signaling molecules in chemical communication, mediating a wide array of behaviors. scinito.ainih.govannualreviews.org Branched alkanes, including compounds like this compound, are particularly important in this signaling capacity. researchgate.net Their specific structures, including the number and position of methyl groups, contribute to the diversity and specificity of chemical signals used for species and colony recognition, mate selection, and indicating social status. pnas.org

Direct research on this compound has identified it as a component of the chemical profile of certain insect species. For example, it has been detected as a semiochemical in the ant Liometopum apiculatum, where it is part of a complex blend of compounds that likely play a role in the species' sophisticated chemical communication system. researchgate.net The stability of branched alkanes is greater than their straight-chain counterparts, a property that is attributed to electrostatic and correlation energy effects within the molecule. nih.gov This inherent stability makes them well-suited for use as durable chemical signals in the environment.

Identification of Key Research Gaps and Future Perspectives for this compound Studies

A significant and often overlooked area of research is the stereochemistry of methyl-branched alkanes. pnas.org this compound is a chiral molecule, meaning it exists as two non-superimposable mirror images, or stereoisomers: (R)-3-methyltridecane and (S)-3-methyltridecane. It remains largely unknown which stereoisomer(s) are produced by insects, and critically, whether different isomers elicit different behavioral or physiological responses. pnas.org This is a crucial gap, as the biological activity of chiral molecules is often highly specific to one isomer.

Future perspectives for this compound studies should therefore focus on the following areas:

Stereoisomer-Specific Synthesis and Analysis: Developing methods to synthesize and isolate pure stereoisomers of this compound is essential. This would enable researchers to conduct rigorous bioassays to determine if insects produce and respond to a specific isomer.

Behavioral Bioassays: Controlled laboratory and field experiments are needed to determine the precise function of this compound. By adding the pure compound (and its individual isomers) to synthetic blends, researchers could assess its specific role in behaviors such as nestmate recognition, mate choice, or trail following.

Biosynthetic Pathways: Investigating the enzymatic pathways responsible for the production of this compound and other branched alkanes would provide fundamental insights into how insects create such a diversity of chemical signals. nih.gov Understanding the genetics and biochemistry of CHC production could explain how chemical profiles evolve between species and populations.

Synergistic Effects: Research should move beyond studying compounds in isolation to exploring the synergistic and antagonistic effects that occur within complex CHC mixtures. The significance of this compound may only be fully understood in the context of the other hydrocarbons with which it naturally co-occurs.

Addressing these research gaps will deepen our understanding of chemical ecology and the intricate ways in which organisms use complex chemical signals to navigate their world.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| n-alkanes |

| Alkenes |

| n-tetradecane |

| (R)-3-methyltridecane |

Structure

3D Structure

Properties

IUPAC Name |

3-methyltridecane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30/c1-4-6-7-8-9-10-11-12-13-14(3)5-2/h14H,4-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLHRRMKILFRDGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(C)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70880750 | |

| Record name | tridecane, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70880750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6418-41-3 | |

| Record name | Tridecane, 3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006418413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tridecane, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70880750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Biological Context of 3 Methyltridecane

Detection and Distribution in Botanical Sources

Occurrence in Plant Species

3-Methyltridecane has been detected in several plant species, indicating its role in their natural chemical makeup.

Cirsium dipsacolepis: While specific details regarding this compound in Cirsium dipsacolepis are not extensively detailed in the provided search results, studies on Cirsium species have identified various volatile compounds, suggesting potential for branched alkanes like this compound to be present. core.ac.uk

Taxus canadensis (Canada Yew): Research on Taxus canadensis has primarily focused on its taxane (B156437) content, which is significant for cancer research. nih.gov However, studies on plant volatiles often identify a range of compounds, and the presence of this compound in this species has not been specifically highlighted in the provided literature. nih.govnatureserve.orgusda.govwikipedia.org

Juglans nigra (Black Walnut): Juglans nigra is known for producing juglone, a compound that can affect other plants. usda.gov While studies on Juglans species have identified various volatile compounds, specific reports detailing the presence of this compound in Juglans nigra were not directly found in the provided search snippets. usda.govthegoodscentscompany.comresearchgate.netqau.edu.pk

Presence in Agricultural and Food Products

This compound has been identified as a volatile compound in several agricultural and food products, contributing to their characteristic aromas and flavors.

Roasted Walnut (Juglans regia L.)

In the analysis of roasted walnuts (Juglans regia L.), this compound has been identified as one of the volatile compounds. Studies investigating the aroma components of raw and roasted walnuts have identified a wide array of volatile compounds, including hydrocarbons like this compound, which contribute to the characteristic nutty and roasted flavors. researchgate.netsagens.orgresearchgate.netmdpi.comsciopen.com

Olive Tree Leaves (Olea europaea)

This compound has been detected in the leaves of the olive tree (Olea europaea). Research on the volatile compounds in olive tree leaves, particularly in relation to climatic conditions, identified this compound as a compound present in southern leaves. pjoes.comnih.govunipi.itresearchgate.netnih.govresearchgate.net

Chicken Thigh Meat Volatiles

This compound has been identified as a volatile organic compound (VOC) in chicken thigh meat. Studies analyzing the volatile profiles of chicken meat, particularly in relation to processing or storage, have listed this compound among the hydrocarbons found. nih.govresearchgate.netital.sp.gov.brcabidigitallibrary.orgtandfonline.com

Identification in Traditional Iranian Wild Edible Plants

This compound has been detected in the volatile components of several traditional Iranian wild edible plants. Phytochemical analyses, utilizing techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), have identified this branched alkane in plants consumed for their nutritional and medicinal properties. For instance, studies examining plants from the Lorestan province in western Iran have reported the presence of this compound in species like Allium jesdianum and Falcaria vulgaris aimspress.comaimspress.comresearchgate.netaimspress.com.

Table 1: this compound Content in Traditional Iranian Wild Edible Plants

| Plant Species | This compound Content (%) | Reference |

| Allium jesdianum | 0.14 | aimspress.comaimspress.comresearchgate.net |

| Falcaria vulgaris | 0.76 | aimspress.comaimspress.comresearchgate.net |

| Other samples/fractions | Not specified | aimspress.comaimspress.comresearchgate.net |

These findings contribute to the understanding of the chemical diversity within ethnobotanically significant flora diva-portal.org.

Role in Plant Stress Response Mechanisms

Volatile organic compounds (VOCs) play a significant role in plant defense mechanisms against various biotic and abiotic stresses scielo.org.mxwikipedia.orgmdpi.comnih.gov. While research on this compound's specific role is emerging, related compounds, such as tridecane (B166401), have demonstrated involvement in plant defense. Studies have shown that tridecane can induce the expression of defense-related genes and offer protection against pathogens, such as Pseudomonas syringae, in model plants like Arabidopsis thaliana nih.gov. This suggests that branched alkanes, including this compound, may contribute to plant resilience by priming or activating defense pathways. Cuticular hydrocarbons (CHCs), a broader class to which this compound belongs, are known to be involved in plant responses to environmental challenges, including drought stress researchgate.netroyalsocietypublishing.organnualreviews.orgmdpi.com.

Identification in Zoological Secretions and Entomological Research

Constituents of Dufour Glands in Ant Species (e.g., Cataglyphis viaticus)

The Dufour gland, an exocrine gland found in ants, secretes a complex mixture of chemicals that serve various ecological functions, including defense, trail marking, and communication nih.govnih.gov. Research into the chemical composition of Dufour gland secretions in desert ants of the genus Cataglyphis has identified this compound as a significant component. Specifically, in the species Cataglyphis viaticus, this compound has been identified as a major component alongside tridecane researchgate.netnih.govuzh.ch. The presence and relative abundance of such branched alkanes are often species-specific and can vary even among closely related species, contributing to chemotaxonomic differentiation within the genus uzh.chantwiki.orgresearchgate.net.

Table 2: General Composition of Dufour Gland Secretions in Cataglyphis Ants

| Compound Class/Type | Presence in Cataglyphis Dufour Glands | Notes on this compound |

| Straight-chain alkanes | Commonly present | Tridecane is a major component in C. viaticus researchgate.net. |

| Branched-chain alkanes | Present | This compound identified as a major component in C. viaticus researchgate.netnih.govuzh.ch. Also found in other species researchgate.net. |

| Linear alkenes | Present | |

| Ketones | Present | |

| Aldehydes | Present | |

| Acetates | Present | A variety found in C. viaticus researchgate.net. |

| Esters | Present | Some species have C22-C28 esters researchgate.net. |

| Oxygenated compounds | Present in trace quantities | Identified in some Cataglyphis species uzh.chantwiki.org. |

Ecological Implications of Branched Alkanes in Insect Communication (General Context)

Cuticular hydrocarbons (CHCs), which include alkanes, alkenes, and methyl-branched hydrocarbons, form a vital lipid layer on the insect cuticle researchgate.netroyalsocietypublishing.organnualreviews.orgmyrmecologicalnews.orgoup.com. These compounds serve dual crucial roles: preventing desiccation and acting as complex chemical signals for communication researchgate.netroyalsocietypublishing.organnualreviews.orgmyrmecologicalnews.orgoup.com. Methyl-branched alkanes, such as this compound, are particularly important in this signaling capacity researchgate.netroyalsocietypublishing.organnualreviews.orgscienceopen.compnas.org.

In social insects like ants, CHCs mediate critical interactions, including the recognition of nestmates, identification of castes (e.g., queen vs. worker), and even signaling of fertility or social status royalsocietypublishing.orgmyrmecologicalnews.orgoup.comscienceopen.compnas.orgrcannon992.com. The intricate profiles of CHCs, varying in chain length, degree of branching, and unsaturation, provide a "chemical language" that allows insects to convey detailed information about their identity, sex, age, and physiological state annualreviews.orgpnas.orgrcannon992.com. This chemical communication is essential for colony cohesion and survival, making CHCs like this compound integral to the ecological success of many insect species royalsocietypublishing.orgmyrmecologicalnews.orgoup.com.

Synthesis and Chemical Reaction Methodologies for 3 Methyltridecane

Laboratory-Scale Synthetic Routes

The synthesis of branched alkanes like 3-methyltridecane at a laboratory scale typically involves established organic chemistry reactions that facilitate carbon-carbon bond formation and functional group transformations.

Grignard Reaction-Based Preparations

The Grignard reaction is a cornerstone of organic synthesis for creating new carbon-carbon bonds, making it highly suitable for constructing the branched carbon skeleton of this compound. This reaction involves the use of organomagnesium halides (Grignard reagents), which are prepared by reacting alkyl halides with magnesium metal in an anhydrous ethereal solvent pressbooks.pubebsco.commnstate.edubc.edulibretexts.org.

A Grignard reagent, represented as R–MgX, acts as a potent nucleophile and a strong base pressbooks.pubmnstate.edu. To synthesize this compound, a Grignard reagent can be reacted with a suitable carbonyl compound (aldehyde or ketone) or an alkyl halide. For instance, a Grignard reagent derived from a C10 alkyl halide could react with a C4 carbonyl compound, or vice versa, followed by subsequent steps like reduction or dehydration-reduction sequences to yield the desired alkane pressbooks.pubmnstate.eduplymouth.ac.ukwalisongo.ac.id. Alternatively, coupling a Grignard reagent with a secondary alkyl halide can also lead to the formation of branched alkanes, though this often requires specific conditions and can be less direct than carbonyl additions for building complex branched structures thieme-connect.de. The precise choice of reactants dictates the final structure, ensuring the methyl group is positioned at the third carbon of the thirteen-carbon chain.

Alkylation Strategies for Branched Alkanes (General Principles)

Alkylation is a fundamental process in organic chemistry that involves the addition of an alkyl group to a substrate molecule, typically via addition or substitution mt.com. In the context of synthesizing branched alkanes, alkylation strategies are employed to introduce branching into hydrocarbon chains. Industrially, catalytic alkylation of alkanes with alkenes using strong acid catalysts (like HF or H₂SO₄) or solid acids (like zeolites) is a key process for producing high-octane gasoline components, which are mixtures of branched alkanes mt.comnih.govresearchgate.nettandfonline.comlibretexts.org.

In laboratory settings, principles derived from reactions like the Friedel-Crafts alkylation can be adapted. While Friedel-Crafts alkylation is typically applied to aromatic systems using Lewis acids (e.g., AlCl₃) and alkyl halides mt.combeilstein-journals.org, the underlying carbocation chemistry is relevant. Carbocation intermediates, formed through acid catalysis, can attack hydrocarbon chains, leading to branching. Isomerization of linear alkanes to more branched isomers is also a related strategy employed in industrial refining to improve fuel properties mt.comtandfonline.com. For targeted synthesis of specific branched alkanes like this compound, these general principles guide the design of multi-step syntheses that build the carbon skeleton with the desired methyl branch.

Reduction Reactions for Alkane Formation (General Principles)

Reduction reactions are essential for converting functionalized precursors into alkanes. The primary methods for alkane formation via reduction involve the transformation of unsaturated hydrocarbons or alkyl halides.

Hydrogenation of Alkenes and Alkynes: Alkenes and alkynes can be readily reduced to alkanes through catalytic hydrogenation. This process involves the addition of hydrogen gas (H₂) across the carbon-carbon double or triple bond in the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni) chemguide.co.ukbyjus.commelscience.comappliedcatalysts.commasterorganicchemistry.comlibretexts.orglibretexts.orglumenlearning.comnwpolytech.ca. The catalyst facilitates the adsorption of hydrogen and the alkene, enabling the formation of new carbon-hydrogen bonds. For example, using finely divided nickel or platinum on a support like activated carbon (Pd/C) at moderate temperatures is a common laboratory practice chemguide.co.ukappliedcatalysts.comlibretexts.org. This method is highly effective for converting unsaturated precursors into saturated alkanes, including branched ones, by ensuring the precursor molecule already possesses the desired branching.

Reduction of Alkyl Halides: Alkyl halides (except fluorides) can be reduced to alkanes by various methods. One common laboratory technique involves reduction with zinc (Zn) and dilute hydrochloric acid (HCl) byjus.com. Alternatively, the Wurtz reaction, which treats alkyl halides with sodium metal in a dry ethereal solution, can yield alkanes, particularly higher alkanes with an even number of carbon atoms byjus.com. These methods replace the halogen atom with a hydrogen atom.

Reduction of Other Functional Groups: While less direct for simple alkane synthesis, other functional groups like carboxylic acids can also be reduced to alkanes, often through decarboxylation or electrolytic methods byjus.comunacademy.com. However, these are typically employed for specific structural requirements or when other routes are less feasible.

Investigation of Biosynthetic Pathways (Theoretical Framework)

While direct synthesis of this compound is achieved through chemical means, its presence or potential formation in biological systems is explored through understanding natural biosynthetic pathways. Branched alkanes are produced by various microorganisms, plants, and insects, often as components of cuticular waxes, signaling molecules, or defense compounds ontosight.aiunl.ptresearchgate.net.

Involvement of Elongase Enzyme Systems in Branched-Chain Fatty Acid Derivatives

Elongase enzyme systems play a crucial role in extending fatty acid chains by two-carbon units mdpi.complos.orgfrontiersin.orgfrontiersin.org. These systems are integral to the biosynthesis of very-long-chain fatty acids (VLCFAs) and can also be involved in the metabolism of branched-chain fatty acids. In organisms that synthesize branched-chain fatty acids, elongases can act on these substrates, leading to longer, still branched, fatty acid derivatives plos.org.

The biosynthesis of monomethyl branched-chain fatty acids (mmBCFAs), for example, involves enzymes like branched-chain α-keto acid dehydrogenases and fatty acid synthases, with elongases like ELO-5 and ELO-6 in C. elegans being essential for producing specific mmBCFAs plos.org. While these pathways primarily produce fatty acids, the enzymatic machinery involved in modifying carbon skeletons, including branching, is relevant to understanding how branched hydrocarbon structures might arise in biological systems. Some pathways utilize branched-chain α-keto acids derived from amino acids as precursors for fatty acid synthesis, which can then be modified plos.orgnih.gov.

General Biosynthesis of Branched Alkanes in Biological Systems

The biosynthesis of alkanes in living organisms is a complex process that primarily originates from fatty acid metabolism ontosight.airesearchgate.netfrontiersin.orgbiofueljournal.comnih.gov. A common pathway involves the conversion of fatty acids into alkanes through a series of enzymatic steps. This typically includes the reduction of fatty acyl-acyl carrier protein (ACP) or fatty acyl-CoA to a fatty aldehyde, followed by a decarbonylation or deformylation reaction to yield the alkane, often with the loss of a carbon atom as CO ontosight.airesearchgate.netfrontiersin.orgbiofueljournal.comnih.gov.

Key enzymes involved in this process include acyl-ACP reductases (AAR) or fatty acid reductases (FAR), and aldehyde decarbonylases (ADC) or aldehyde deformylating oxygenases (ADO) researchgate.netfrontiersin.orgbiofueljournal.comnih.gov. These enzymes can be found in various microorganisms, including bacteria, cyanobacteria, and yeasts, as well as in plants and insects ontosight.aiunl.ptresearchgate.netfrontiersin.orgfrontiersin.org. For example, certain bacteria and cyanobacteria synthesize branched alkanes, often as minor components of their hydrocarbon profiles, by modifying their fatty acid pools unl.ptfrontiersin.orgfrontiersin.org. Metabolic engineering efforts have focused on reconstituting these pathways in heterologous hosts like E. coli to produce specific alkanes, including branched ones, for potential biofuel applications nih.govfrontiersin.orgnih.govnih.gov. The ability to synthesize branched alkanes relies on the availability of branched fatty acid precursors or the enzymatic introduction of methyl branches during or after fatty acid synthesis.

Advanced Analytical Techniques for Characterization and Detection of 3 Methyltridecane

Chromatographic Separation and Identification

Chromatography is a fundamental technique for separating the components of a mixture. etamu.edu In the context of 3-methyltridecane analysis, gas chromatography is the method of choice due to the compound's volatile nature. thermofisher.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds like this compound. thermofisher.comwikipedia.org The process begins with the gas chromatograph, where the sample is vaporized and separated into its individual components within a capillary column. thermofisher.com These separated components then enter the mass spectrometer, which ionizes and fragments the molecules. The resulting ions are sorted based on their mass-to-charge ratio, producing a unique fragmentation pattern that acts as a molecular fingerprint, allowing for the identification of this compound. etamu.edu

The GC-MS system produces two key pieces of data: a chromatogram that plots component abundance against retention time, and a mass spectrum for each component. etamu.edu This dual-layered analysis provides a high degree of confidence in the identification of this compound, even in complex matrices. wikipedia.org For instance, a study comparing isomeric methyltridecanes noted that GC-MS is a primary technique for their identification through retention indices and fragmentation patterns.

For highly complex mixtures where co-elution of compounds can occur even with high-resolution GC-MS, two-dimensional gas chromatography (GCxGC or 2D GC-MS) offers enhanced separation power. gcms.czbirmingham.ac.uk This technique employs two different chromatography columns connected in series, typically a non-polar column followed by a polar column. birmingham.ac.ukresearchgate.net A modulator traps and re-injects fractions from the first column onto the second, creating a two-dimensional separation based on both volatility and polarity. gcms.czresearchgate.net This significantly increases peak capacity and resolution, allowing for the separation of isomers and other closely related compounds that would otherwise overlap in a single-dimension separation. gcms.czthermofisher.com The coupling of GCxGC with a mass spectrometer, particularly a high-resolution mass spectrometer (HRAM-MS), provides an exceptionally powerful tool for the unambiguous identification of compounds like this compound in intricate samples. gcms.czscispace.com

Gas Chromatography with Flame Ionization Detection (GC-FID) is another robust technique for the analysis of hydrocarbons such as this compound. measurlabs.comamazonaws.com In GC-FID, after the components are separated in the GC column, they are passed through a hydrogen flame. chromatographyonline.comscioninstruments.com The combustion of organic compounds produces ions, which are then detected as an electrical current. chromatographyonline.comscioninstruments.com The magnitude of this current is proportional to the amount of carbon atoms in the analyte, making FID a quantitative detector with a wide linear range. scioninstruments.com While GC-FID is excellent for quantifying known compounds, it does not provide structural information like a mass spectrometer. measurlabs.com Therefore, it is often used when the identity of the compounds in a mixture is already established and the primary goal is quantification. measurlabs.comifoodmm.cn

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique that is particularly well-suited for the analysis of volatile compounds like this compound from liquid or solid samples. nih.govchromatographyonline.com In HS-SPME, a fused-silica fiber coated with a sorbent material is exposed to the headspace (the gas phase above the sample). cabidigitallibrary.org Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber. cabidigitallibrary.org The fiber is subsequently retracted and inserted into the injection port of a gas chromatograph for thermal desorption and analysis. nih.govjfda-online.com

The efficiency of HS-SPME is influenced by factors such as extraction time, temperature, and the type of fiber coating used. jfda-online.commdpi.com For example, studies have shown that increasing the extraction temperature can enhance the extraction rate of volatiles. mdpi.com This technique is advantageous as it is simple, reduces matrix effects, and can be easily coupled with GC-MS or GC-FID for the sensitive detection of this compound in various matrices. nih.govjfda-online.com

Retention indices are a valuable tool in gas chromatography for the identification of compounds, including this compound. The Kovats retention index system standardizes retention times by relating them to the retention times of a series of n-alkanes. This allows for the comparison of retention data across different instruments and laboratories. nist.gov The retention index of a compound is dependent on its volatility and its interaction with the stationary phase of the GC column. For example, the position of a methyl group on an alkane chain significantly affects its retention index; this compound has a reported retention index of 1373, which is higher than that of its isomer, 5-methyltridecane (B3050319) (RI: 1357), indicating differences in their volatility. The use of retention indices, in conjunction with mass spectral data, greatly enhances the confidence of compound identification in complex chromatographic analyses. gcms.cz

| Isomer | Retention Index (RI) |

| This compound | 1373 |

| 5-Methyltridecane | 1357 |

| Tetradecane | 1400 |

This table displays the gas chromatography retention indices for this compound and related compounds, demonstrating how branching position affects volatility and retention.

Spectroscopic Elucidation of Structure

While chromatography is essential for separation, spectroscopy provides the detailed information necessary for the definitive structural elucidation of molecules like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the precise structure of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. For this compound, specific chemical shifts (δ) and coupling constants (J) in the NMR spectra would confirm the presence and connectivity of the tridecane (B166401) backbone and the methyl group at the C-3 position. wiley-vch.de For example, analytical data for this compound prepared via a Grignard reaction was confirmed using ¹H-NMR and ¹³C-NMR. wiley-vch.de

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of certainty. gcms.cz This is particularly useful in distinguishing between compounds that may have the same nominal mass but different elemental formulas.

The combination of advanced chromatographic separation techniques with powerful spectroscopic methods provides a comprehensive approach for the unambiguous characterization and detection of this compound in a wide range of scientific applications.

Environmental Distribution, Fate, and Transport of 3 Methyltridecane

Detection in Environmental Compartments

The presence of 3-Methyltridecane has been noted in various environmental matrices, reflecting its potential release and persistence. Studies have identified it in both treated municipal wastewater and recycled materials, indicating pathways for its entry into the environment.

Occurrence in Municipal Wastewater

Research investigating trace organic compounds in municipal wastewater has identified this compound. A study employing gas chromatography-mass spectrometry (GC-MS) detected this compound in municipal wastewater samples. The reported concentration was 0.07 ± 0.17 µg/L pjoes.com. This finding highlights the presence of this branched alkane in wastewater streams, which are a significant conduit for chemical compounds into aquatic environments.

Presence as a Trace Compound in Recycled Materials

This compound has also been identified as a trace compound within recycled materials. Analysis of recycled polyethylene (B3416737) terephthalate (B1205515) (rPET) has revealed its presence among volatile organic compounds (VOCs) researchgate.net. Furthermore, investigations into recycled plastic pellets, intended as raw material for new products, have detected this compound, underscoring its persistence through recycling processes and its potential to be reintroduced into new products and subsequently the environment mst.dk.

Environmental Fate and Transport Studies

Understanding the environmental fate and transport of this compound involves examining its behavior in different environmental compartments, particularly its degradation pathways and potential for accumulation.

Atmospheric Oxidation Processes

In the atmosphere, this compound, like other volatile organic compounds (VOCs), is subject to degradation primarily through oxidation reactions. The hydroxyl radical (•OH) is recognized as the principal oxidant in the troposphere, playing a critical role in the atmospheric cleansing process by reacting with and transforming trace gases wikipedia.orgniwa.co.nzharvard.edu. Research suggests that the reaction with hydroxyl radicals is likely the main atmospheric sink for this compound, initiating its breakdown into other compounds that can be removed from the atmosphere scispace.com.

Bioaccumulation Potential in Environmental Systems

The potential for a chemical to bioaccumulate in organisms is assessed using parameters such as the octanol-water partition coefficient (log Kow), bioconcentration factor (BCF), and bioaccumulation factor (BAF) wikipedia.orgresearchgate.net. For this compound, predicted log Kow values range from approximately 6.53 to 7.87 foodb.ca, with a predicted XlogP of around 7.5 uni.lu. A high log Kow value, generally considered to be above 5, indicates that a compound is lipophilic and has a greater tendency to partition into fatty tissues of organisms, suggesting a potential for bioaccumulation researchgate.netpops.int. While specific BCF or BAF values for this compound were not readily found in the reviewed literature, its high predicted log Kow suggests a notable potential for bioaccumulation in environmental systems.

Modeling Approaches for Environmental Fate (e.g., QSAR Models)

Quantitative Structure-Activity Relationship (QSAR) models are widely employed to predict the environmental fate and transport properties of chemical compounds, including their persistence, partitioning, and degradation sciforum.neteurion-cluster.euresearchgate.netuni.ludiva-portal.org. These computational models leverage the molecular structure and physicochemical properties of a substance to forecast its behavior in the environment uni.ludiva-portal.org. Physicochemical properties such as water solubility and log Kow, which are often predicted using QSARs, serve as crucial inputs for these fate models foodb.cauni.luchemeo.com. Platforms like OPERA and VEGA-QSAR are examples of tools used for such environmental fate predictions, enabling researchers to estimate how compounds like this compound will distribute and transform within environmental compartments uni.ludiva-portal.org.

Table 1: Detection of this compound in Environmental Compartments

| Environmental Compartment | Detection/Occurrence | Concentration (approx.) | Reference |

| Municipal Wastewater (Influent) | Identified as a trace organic compound | 0.07 ± 0.17 µg/L | pjoes.com |

| Recycled PET (rPET) | Detected among volatile organic compounds (VOCs) | Not specified | researchgate.net |

| Recycled Plastic Pellets | Present as a trace compound | Not specified | mst.dk |

Table 2: Predicted Physicochemical Properties of this compound Relevant to Environmental Fate

| Property | Value | Unit | Prediction Method/Source | Relevance to Environmental Fate |

| Log Kow (ALOGPS) | 7.87 | - | ALOGPS | High value indicates lipophilicity and potential for bioaccumulation and sorption to organic matter. |

| Log Kow (ChemAxon) | 6.53 | - | ChemAxon | High value indicates lipophilicity and potential for bioaccumulation and sorption to organic matter. |

| XlogP (predicted) | 7.5 | - | PubChem | High value indicates lipophilicity and potential for bioaccumulation and sorption to organic matter. |

| Water Solubility (ALOGPS) | 5.2 x 10⁻⁵ | g/L | ALOGPS | Low solubility suggests limited mobility in aqueous phases and potential partitioning to organic phases. |

List of Compounds Mentioned:

this compound

Research Applications and Contexts for 3 Methyltridecane

Contributions to Volatile Organic Compound Profiles in Diverse Matrices

Volatile Organic Compounds (VOCs) are a diverse group of carbon-containing substances that have a high vapor pressure at ordinary room temperature. 3-Methyltridecane can be found in various matrices, contributing to their VOC profiles. Research into VOCs in environmental samples, biological systems, and industrial emissions often identifies branched alkanes. For example, studies analyzing VOCs in exhaled breath have identified various methylalkanes, including isomers of methyltridecane, as potential biomarkers. mdpi.comnih.gov Furthermore, analyses of VOCs from materials like particleboards have also detected branched alkanes within their emission profiles. mdpi.com The presence of this compound in these diverse matrices highlights its role in complex chemical mixtures and its potential as an indicator in various analytical studies.

Patent Landscape and Innovation Trends Related to this compound

The patent landscape surrounding this compound and related branched alkanes indicates ongoing innovation in their application and synthesis. Patents have been filed for various uses, including cosmetic excipients and as potential biomarkers in medical diagnostics. For instance, patents describe cosmetic formulations incorporating branched alkanes, including C14 alkanes like 6-methyltridecane (B84973) and 2-methyltridecane, suggesting an interest in their emollient and solvent properties. google.com Additionally, patents related to disease detection through breath analysis have listed various hydrocarbon VOCs, including this compound, as potential biomarkers. google.com These patent trends suggest that while this compound may not be a primary focus, it is part of broader technological advancements in areas such as personal care products and medical diagnostics.

Future Research Directions and Methodological Innovations for 3 Methyltridecane

Development of Advanced Analytical Techniques for Isomer Differentiation and Quantitation

A significant challenge in the study of 3-Methyltridecane lies in its structural complexity and the presence of numerous isomers. Differentiating and quantifying these closely related compounds is crucial for accurate analysis in various matrices. Future research should focus on the development and application of high-resolution analytical techniques.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC): This powerful separation technique offers significantly enhanced peak capacity and resolution compared to conventional gas chromatography. acs.orgmdpi.comrsc.orgscispace.com The application of GCxGC coupled with mass spectrometry (MS) can enable the detailed separation and identification of this compound from its structural isomers in complex mixtures such as petroleum products or biological samples. acs.orgmdpi.com The structured nature of GCxGC chromatograms, where chemically similar compounds elute in distinct patterns, can facilitate the identification of different classes of branched alkanes.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): IMS-MS is a promising technique that separates ions based on their size, shape, and charge in the gas phase. researchgate.netnih.govnih.govosti.govfrontiersin.org This additional dimension of separation, based on the collision cross-section of the ions, can effectively distinguish between isomers that are isobaric (have the same mass). researchgate.netnih.govnih.govosti.govfrontiersin.org Future studies could develop IMS-MS methods specifically for the rapid and accurate differentiation of this compound and its isomers, providing valuable structural information that is not attainable with MS alone.

Chiral Chromatography: Given that this compound possesses a chiral center at the third carbon, enantioselective analysis is essential for understanding its biological and ecological roles. The development of specific chiral stationary phases for gas chromatography could enable the separation and quantification of the (R)- and (S)-enantiomers of this compound. This would be particularly important in studies of its role as a semiochemical, where enantiomeric composition can be critical for biological activity.

| Analytical Technique | Principle of Separation | Application for this compound | Potential Insights |

| Comprehensive Two-Dimensional Gas Chromatography (GCxGC) | Two independent columns with different stationary phases. | Separation of isomers in complex hydrocarbon mixtures. | Detailed compositional analysis of fuels and environmental samples. |

| Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) | Ion separation based on size, shape, and charge in a drift gas. | Differentiation of structural and conformational isomers. | Unambiguous identification of isomers in biological and chemical systems. |

| Chiral Gas Chromatography | Enantioselective stationary phase. | Separation of (R)- and (S)-enantiomers. | Understanding the stereospecificity of its biological and ecological functions. |

Exploration of Sustainable Synthetic Pathways and Bioconversion Processes

The current industrial production of branched alkanes often relies on petrochemical feedstocks and energy-intensive processes. Future research should prioritize the development of sustainable and environmentally benign methods for the synthesis of this compound.

Metathesis Reactions: Alkene and enyne metathesis are powerful carbon-carbon bond-forming reactions that can be utilized for the synthesis of long-chain hydrocarbons. dntb.gov.uaresearchgate.netthieme-connect.de Research into novel catalytic systems for the metathesis of readily available bio-based olefins could provide a green route to this compound and other branched alkanes.

Biocatalytic Synthesis: The use of enzymes or whole-cell biocatalysts offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. nih.govescholarship.org Future research could focus on the discovery and engineering of enzymes, such as hydrocarbon hydroxylases or fatty acid synthases, to produce this compound from renewable feedstocks like fatty acids or sugars. Bioconversion processes using engineered microorganisms could be developed for the direct production of this compound from biomass. europa.euucsf.edu

Metal-Catalyst-Free Synthesis: Recent advancements have demonstrated the potential for the gas-phase synthesis of long-chain hydrocarbons without the need for metal catalysts. nih.gov Further investigation into these methods, potentially utilizing plasma or photochemical activation of simple precursors, could lead to novel and sustainable synthetic routes for this compound.

In-depth Studies on the Biogeochemical Cycling and Environmental Transformations

Understanding the fate and transport of this compound in the environment is crucial for assessing its potential ecological impact. Future research should focus on its biogeochemical cycling and the various transformation processes it undergoes.

Microbial Degradation Pathways: While it is known that alkanes can be degraded by microorganisms, the specific pathways and microbial communities involved in the degradation of branched alkanes like this compound are not fully understood. researchgate.netnih.govmdpi.com Future studies should employ advanced techniques such as metagenomics, metatranscriptomics, and metaproteomics to identify the key enzymes and microorganisms responsible for its biodegradation in different environments (e.g., soil, water, sediment). researchgate.netnih.govmdpi.com This knowledge is essential for developing effective bioremediation strategies for sites contaminated with petroleum hydrocarbons. researchgate.netnih.gov

Environmental Fate and Transport Modeling: The physical and chemical properties of this compound influence its distribution and persistence in the environment. lyellcollection.orgfrontiersin.orgcdc.govnih.gov Future research should focus on developing and validating environmental fate and transport models that can predict its partitioning between air, water, soil, and biota. lyellcollection.orgfrontiersin.orgcdc.govnih.gov These models should incorporate factors such as volatilization, sorption to organic matter, and biodegradation rates to provide a comprehensive picture of its environmental behavior.

Trophic Transfer and Bioaccumulation: Investigating the potential for this compound to move up the food chain is important for understanding its ecological risks. Studies on its uptake, metabolism, and accumulation in various organisms, from microorganisms to higher trophic levels, are needed to assess its bioaccumulation potential.

Interdisciplinary Research on Ecological and Industrial Relevance

The diverse roles of this compound as both an ecological signaling molecule and an industrial compound highlight the need for interdisciplinary research.

Semiochemical Applications: this compound has been identified as a semiochemical in various insect species, playing a role in communication. pherobase.complantprotection.plasplantprotection.orgnih.govbibliotekanauki.pl Future research should delve deeper into its specific function (e.g., as a pheromone or kairomone) in different insect-plant and insect-insect interactions. plantprotection.plasplantprotection.orgnih.govbibliotekanauki.pl This knowledge could be harnessed for the development of novel and sustainable pest management strategies, such as mating disruption or attract-and-kill techniques. plantprotection.plbibliotekanauki.pl

Industrial Applications in Lubricants and Fuels: Branched alkanes are important components of lubricants and fuels due to their favorable rheological properties and combustion characteristics. Future research could explore the specific contributions of this compound to the performance of these products. Interdisciplinary studies combining chemistry, materials science, and engineering could lead to the design of advanced lubricants and fuels with optimized properties.

Computational Chemistry and Modeling for Predictive Research on this compound and Isomers

Computational methods offer a powerful and cost-effective approach to predict the properties and behavior of molecules, guiding experimental research and accelerating discovery.

Quantum Chemical Calculations: High-level quantum chemical calculations can be employed to accurately predict the conformational preferences, spectroscopic properties (e.g., NMR, IR), and thermochemical data of this compound and its isomers. nih.govresearchgate.netnih.govumanitoba.calongdom.org This information is invaluable for interpreting experimental data and understanding the structure-property relationships of these compounds.

Molecular Dynamics Simulations: Molecular dynamics (MD) simulations can provide detailed insights into the behavior of this compound at the atomic level. nih.govdntb.gov.uamdpi.comd-nb.info For instance, MD simulations can be used to study its interactions with other molecules in lubricant formulations, its diffusion through soil matrices, or its binding to biological receptors. nih.govdntb.gov.uamdpi.comd-nb.info

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models are statistical models that relate the chemical structure of a compound to its biological activity or toxicity. europa.eunih.govnih.govbiorxiv.orgrsc.org Future research could focus on developing robust QSAR models to predict the environmental toxicity and potential health effects of this compound and its isomers. europa.eunih.govnih.govbiorxiv.orgrsc.org This would aid in the risk assessment and regulatory evaluation of these compounds.

| Computational Method | Principle | Application for this compound | Predicted Properties |

| Quantum Chemical Calculations | Solves the Schrödinger equation to determine electronic structure. | Conformational analysis and prediction of spectroscopic properties. | Molecular geometry, vibrational frequencies, NMR chemical shifts. |

| Molecular Dynamics Simulations | Simulates the physical movements of atoms and molecules. | Studying behavior in lubricants and environmental systems. | Diffusion coefficients, viscosity, binding affinities. |

| QSAR Models | Correlates chemical structure with biological activity or properties. | Predicting toxicity and environmental impact. | Ecotoxicity, biodegradability, potential health effects. |

Q & A

Q. What experimental methodologies are recommended for synthesizing 3-Methyltridecane with high purity?

- Methodological Answer : Synthesis typically involves catalytic hydrogenation of unsaturated precursors or alkylation reactions. For example:

- Grignard Reaction : Reacting 1-bromotridecane with methylmagnesium bromide under inert conditions, followed by acid quenching .

- Catalytic Hydrogenation : Reduce 3-methyltridecene using palladium-on-carbon (Pd/C) in a hydrogen atmosphere. Monitor reaction progress via gas chromatography (GC) to ensure purity >98% .

- Purification : Use fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) to isolate isomers. Confirm purity via GC-MS and NMR spectroscopy .

Q. How can researchers characterize the physical and thermodynamic properties of this compound?

- Methodological Answer :

- Boiling Point/Melting Point : Determine via differential scanning calorimetry (DSC) or capillary tube methods. NIST data reports a boiling point of ~260–265°C at 760 mmHg .

- Density/Solubility : Measure density using a pycnometer and solubility in solvents (e.g., hexane, ethanol) via gravimetric analysis.

- Thermodynamic Stability : Perform thermogravimetric analysis (TGA) to assess decomposition thresholds. Cross-validate with computational models (e.g., DFT calculations) .

Q. What analytical techniques are optimal for detecting this compound in environmental samples?

- Methodological Answer :

- Gas Chromatography-Mass Spectrometry (GC-MS) : Use a non-polar capillary column (e.g., DB-5) and electron ionization (EI) mode. Compare retention indices and fragmentation patterns against NIST library data .

- Headspace Sampling : For volatile organic compound (VOC) analysis in air/water matrices, employ purge-and-trap systems coupled with GC-FID .

- Quantification : Prepare calibration curves using certified reference materials. Report limits of detection (LOD) and quantification (LOQ) with ±5% accuracy .

Advanced Research Questions

Q. How can mixed-methods approaches resolve contradictions in toxicity data for this compound?

- Methodological Answer :

- Quantitative Phase : Conduct in vitro cytotoxicity assays (e.g., MTT assay on human lung cells) to measure IC₅₀ values. Use ANOVA to compare results across studies .

- Qualitative Phase : Perform thematic analysis of historical occupational exposure reports to contextualize discrepancies. Triangulate findings with experimental data to identify confounding variables (e.g., solvent mixtures in industrial settings) .

- Integration : Apply a convergent parallel design to merge statistical trends with narrative insights, addressing gaps in mechanistic understanding .

Q. What strategies are effective for analyzing contradictory thermodynamic data in branched alkane research?

- Methodological Answer :

- Data Harmonization : Replicate experiments under standardized conditions (e.g., ASTM protocols). For vapor pressure discrepancies, validate measurements using static and dynamic methods .

- Computational Validation : Compare experimental enthalpy values with molecular dynamics simulations (e.g., GROMACS). Adjust force fields to account for branching effects .

- Peer Review : Publish datasets in open repositories (e.g., NIST Chemistry WebBook) for community validation. Highlight methodological variations (e.g., calibration errors) in meta-analyses .

Q. How can ecological impact studies on this compound integrate field and lab data?

- Methodological Answer :

- Field Sampling : Collect soil/water samples from contaminated sites. Use Soxhlet extraction followed by GC-MS to quantify this compound concentrations .

- Lab Experiments : Expose model organisms (e.g., Daphnia magna) to controlled doses. Measure LC₅₀ and biomarker responses (e.g., oxidative stress enzymes) .

- Mixed-Methods Design : Correlate field concentration gradients with lab toxicity thresholds using regression models. Qualitatively assess ecosystem recovery via longitudinal field surveys .

Methodological Guidelines

- Experimental Design : Ensure reproducibility by documenting reaction conditions, instrumentation parameters, and purity thresholds .

- Data Contradiction Analysis : Apply triangulation (experimental, computational, and literature data) to resolve inconsistencies .

- Ethical Compliance : Adhere to occupational exposure limits (e.g., Germany’s TRGS 900: 600 mg/m³ for C9–C15 aliphatics) in toxicity studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.